(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid
Overview
Description
(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid is a chiral compound commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a piperidine derivative.
Boc Protection: The nitrogen atom in the piperidine ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Oxidation: The piperidine ring is oxidized to introduce the keto group at the 5-position. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Carboxylation: The carboxylic acid group is introduced at the 2-position through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the Boc protection, oxidation, and carboxylation steps.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions, forming amide bonds with amines.
Common Reagents and Conditions:
Boc Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the keto group.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.
Major Products:
Deprotected Amine: Removal of the Boc group yields the free amine.
Hydroxyl Derivative: Reduction of the keto group yields the corresponding alcohol.
Peptide Derivatives: Coupling with amines yields peptide bonds, forming larger peptide molecules.
Scientific Research Applications
(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the synthesis of peptide-based drugs and biomolecules.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid depends on its application:
Peptide Synthesis: The Boc group protects the amine during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions.
Reduction and Substitution: The keto and carboxylic acid groups allow for various chemical transformations, enabling the synthesis of diverse compounds.
Comparison with Similar Compounds
(2S)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid: The enantiomer of the compound, differing in the configuration at the 2-position.
1-N-Boc-4-oxo-piperidine-2-carboxylic acid: A similar compound with the keto group at the 4-position instead of the 5-position.
Uniqueness:
Chirality: The (2R) configuration imparts specific stereochemical properties, making it suitable for enantioselective synthesis.
Functional Groups: The presence of both Boc-protected amine and keto groups allows for diverse chemical transformations.
This detailed overview provides a comprehensive understanding of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid, highlighting its preparation, reactions, applications, and unique features
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIZAJLUNOQXFW-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.